N-Methyl Ziprasidone-d8 is a deuterated analog of Ziprasidone, a second-generation antipsychotic medication primarily used for the treatment of schizophrenia and bipolar disorder. The compound is characterized by its unique molecular structure, which includes deuterium atoms that replace certain hydrogen atoms in the original Ziprasidone molecule. This modification allows for enhanced analytical capabilities, particularly in mass spectrometry applications, facilitating the study of pharmacokinetics and metabolism of the drug without interference from its non-deuterated counterpart.
N-Methyl Ziprasidone-d8 is classified as a small molecule and falls under the category of atypical antipsychotics. It acts primarily as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor antagonist, contributing to its therapeutic effects in managing psychiatric disorders. The compound is sourced from chemical manufacturers specializing in pharmaceutical intermediates and isotopically labeled compounds, making it available for research purposes.
The synthesis of N-Methyl Ziprasidone-d8 typically involves several key steps that mirror those used for the synthesis of the parent compound, Ziprasidone, with modifications to incorporate deuterium.
This synthetic route has been reported to be efficient and cost-effective, allowing for industrial-scale production while maintaining high purity levels .
N-Methyl Ziprasidone-d8 has the molecular formula and a molecular weight of approximately 435.01 g/mol. The presence of deuterium atoms in place of hydrogen alters its physical properties slightly compared to the non-deuterated version.
The incorporation of deuterium enhances its stability during analytical processes such as nuclear magnetic resonance spectroscopy and mass spectrometry .
N-Methyl Ziprasidone-d8 participates in various chemical reactions similar to those of Ziprasidone due to its structural similarities. Key reactions include:
N-Methyl Ziprasidone-d8 functions primarily through antagonism at dopamine D2 receptors and serotonin 5-HT2A receptors. This dual action helps alleviate symptoms associated with schizophrenia and bipolar disorder by modulating neurotransmitter activity in the brain.
The unique binding profile contributes to its efficacy while minimizing some side effects commonly associated with older antipsychotics .
These properties make N-Methyl Ziprasidone-d8 suitable for various analytical applications while ensuring safety during handling.
N-Methyl Ziprasidone-d8 serves multiple purposes in scientific research:
Its isotopic labeling enhances precision in studies related to drug interactions, efficacy, and safety profiles .
CAS No.: 27542-17-2
CAS No.: 1232-43-5
CAS No.:
CAS No.: